1-Chloro-5,5,7,7-tetramethyl-2-octene

Description

Structural Context and Nomenclature in Advanced Chemical Systems

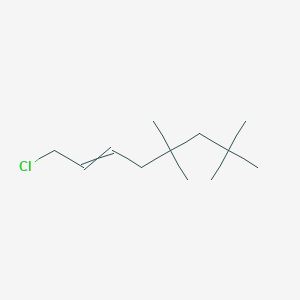

1-Chloro-5,5,7,7-tetramethyl-2-octene is an organic compound with the chemical formula C12H23Cl. ontosight.ai Its structure consists of an eight-carbon chain (octene) with a double bond between the second and third carbon atoms. A chlorine atom is attached to the first carbon, and two methyl groups are attached to both the fifth and seventh carbon atoms. ontosight.aicymitquimica.com This arrangement of atoms and functional groups results in a molecule with distinct chemical properties.

The systematic IUPAC name for this compound is 1-chloro-5,5,7,7-tetramethyloct-2-ene. The "(2E)" configuration is also specified in some sources, indicating the stereochemistry at the double bond. lookchem.com The presence of the bulky tetramethyl groups creates significant steric hindrance around one end of the molecule, which can influence its reactivity in chemical reactions. cymitquimica.com

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C12H23Cl |

| Molecular Weight | 202.76 g/mol |

| CAS Number | 141-64-0 |

| Boiling Point | 240.4°C at 760 mmHg |

| Density | 0.875 g/cm³ |

| Flash Point | 97.9°C |

| Refractive Index | 1.451 |

Significance as a Model Compound for Mechanistic Studies in Highly Substituted Alkene and Alkyl Halide Reactivity

The unique structure of this compound makes it a valuable model compound for studying the reactivity of highly substituted alkenes and alkyl halides. The interplay between the reactive chlorine atom and the sterically bulky tetramethyl groups provides a platform to investigate how steric hindrance affects reaction mechanisms such as nucleophilic substitution and elimination reactions. cymitquimica.comrutgers.edu

In general, the reactivity of alkyl halides is influenced by the nature of the halogen, the structure of the alkyl group, and the reaction conditions. numberanalytics.com For primary alkyl halides, the SN2 mechanism is often favored, where a nucleophile attacks the carbon atom from the backside. numberanalytics.com However, the significant steric bulk introduced by the tetramethyl groups in this compound would likely hinder this backside attack, potentially slowing down or preventing SN2 reactions. byjus.com This makes the compound a good candidate for studying the limits of the SN2 reaction and the transition to other reaction pathways, such as elimination reactions (E2). alevelchemistry.co.uk

The presence of a double bond in the molecule also allows for the study of electrophilic addition reactions. The steric hindrance from the tetramethyl groups could influence the regioselectivity and stereoselectivity of such additions, providing insights into how bulky substituents direct the approach of electrophiles.

The table below outlines potential mechanistic studies involving this compound.

| Reaction Type | Mechanistic Question |

| Nucleophilic Substitution | To what extent does the steric hindrance from the tetramethyl groups inhibit the SN2 pathway? Does the compound favor SN1-type reactions under certain conditions? |

| Elimination Reaction | How does the steric hindrance influence the competition between substitution and elimination (E2) pathways? |

| Electrophilic Addition | What is the effect of the bulky substituents on the regioselectivity and stereoselectivity of additions to the double bond? |

Overview of Research Trajectories for Chlorinated Alkenes with Sterically Hindered Moieties

Research on chlorinated alkenes with sterically hindered moieties, such as this compound, is driven by the need to understand and control chemical reactivity in complex molecular environments. These compounds serve as important substrates in the development of new synthetic methodologies where traditional reactions may be sluggish or fail due to steric congestion. nih.gov

One area of research focuses on the use of specialized catalysts to overcome the steric hindrance and achieve desired chemical transformations. nih.gov For example, transition metal catalysts can be designed to coordinate to the alkene or the halogen, activating the molecule for subsequent reactions that would otherwise be difficult to achieve. mdpi.com

Another research trajectory involves the synthesis of novel polymers and materials. The incorporation of sterically hindered chlorinated alkenes into polymer chains can impart unique physical and chemical properties, such as increased thermal stability and altered solubility. The copolymerization of ethene with other sterically hindered olefins has been shown to produce materials with high glass transition temperatures. researchgate.net

Furthermore, the study of the reactivity of these compounds contributes to a more fundamental understanding of steric and electronic effects in organic reactions. mdpi.com By systematically varying the structure of the sterically hindered groups and the position of the chlorine atom, chemists can fine-tune the reactivity of the molecule and develop predictive models for its behavior in different chemical environments. Chlorinated compounds are also of significant interest in medicinal chemistry, with many FDA-approved drugs containing chlorine. nih.gov

Structure

3D Structure

Properties

CAS No. |

141-64-0 |

|---|---|

Molecular Formula |

C12H23Cl |

Molecular Weight |

202.76 g/mol |

IUPAC Name |

1-chloro-5,5,7,7-tetramethyloct-2-ene |

InChI |

InChI=1S/C12H23Cl/c1-11(2,3)10-12(4,5)8-6-7-9-13/h6-7H,8-10H2,1-5H3 |

InChI Key |

DVOYYVNTAWFQAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC=CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 5,5,7,7 Tetramethyl 2 Octene and Analogous Structures

Stereoselective and Regioselective Synthesis of Chlorinated Octene Derivatives

Achieving precise control over the placement of the chlorine atom and the geometry of the double bond is paramount in the synthesis of chlorinated octene derivatives. This section delves into catalytic methods for selective halogenation, strategies for incorporating sterically demanding substituents, and powerful techniques for building the carbon framework.

Catalytic Approaches for Selective Halogenation of Alkenes

The direct addition of halogens like chlorine (Cl₂) across a double bond is a fundamental reaction in organic synthesis. chemistrysteps.comchemguide.co.uk However, controlling the regioselectivity—the specific placement of the chlorine atom—can be challenging, especially in unsymmetrical alkenes. Modern catalytic methods offer solutions to this problem, enabling the synthesis of specific isomers.

The mechanism of alkene halogenation often involves the formation of a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com In this intermediate, the halogen atom is bonded to both carbons of the former double bond. The subsequent attack by a halide ion occurs from the opposite face, leading to an anti-addition product. libretexts.orgmasterorganicchemistry.com For instance, the reaction of cyclohexene (B86901) with bromine yields exclusively trans-1,2-dibromocyclohexane. chemistrysteps.com

Several factors influence the regioselectivity of halogenation. In unsymmetrical alkenes, the nucleophilic attack of the halide ion on the halonium ion intermediate preferentially occurs at the more substituted carbon atom. chemistrysteps.com This preference is attributed to the greater stability of the transition state where the partial positive charge is on the more substituted carbon. chemistrysteps.com

Catalytic systems have been developed to enhance regioselectivity. For example, the use of certain sulfur-containing compounds in conjunction with a metal halide catalyst can direct the chlorination to a specific position on an aromatic ring, a principle that can be extended to alkene systems. researchgate.net Graphitization-induced regioselective chlorination is another innovative approach where specific edge positions of a molecule are activated for chlorination. ntu.edu.sgnih.govnih.gov While initially demonstrated on complex aromatic systems, the underlying principles of activating specific sites for halogenation are relevant to the selective synthesis of complex alkenes.

Key Findings in Selective Halogenation:

| Catalyst/Reagent System | Substrate Type | Key Outcome |

| Sulfuryl chloride with aluminum or ferric chloride | Phenols | Para-selective chlorination. researchgate.net |

| Mechanochemical Scholl reaction | Graphitization precursors | Regioselective chlorination at activated edge positions. ntu.edu.sgnih.govnih.gov |

| N-bromosuccinimide (NBS) with a chiral catalyst | Alkenes | Catalytic, enantioselective chlorobromination. nih.gov |

Strategies for Introducing Geminal Alkyl Substituents on the Octene Backbone

The 5,5,7,7-tetramethyl substitution pattern in the target molecule presents a significant synthetic challenge due to steric hindrance. Introducing these geminal dimethyl groups requires specialized methods.

One common strategy involves the alkylation of a ketone or ester precursor. For instance, propionic acid can be treated with a strong base like lithium diisopropylamide (LDA) and then alkylated with two equivalents of an alkenyl bromide to introduce geminal substituents. nih.gov Another approach involves the α-methylation of a cyclic intermediate, followed by reduction, to install a geminal dimethyl group. nih.gov

The synthesis of polymers with precisely spaced geminal dimethyl groups has been achieved using Acyclic Diene Metathesis (ADMET) polymerization, highlighting the feasibility of incorporating these sterically demanding groups into long-chain molecules. nih.gov However, direct gem-dimethylation of some ketones can be problematic and lead to complex product mixtures due to side reactions like transannular reactions. nih.gov

Asymmetric alkylation of allylic geminal dicarboxylates offers a sophisticated route to chiral molecules with geminal substitution. researchgate.net This method, catalyzed by palladium complexes with chiral ligands, can achieve high enantioselectivity. researchgate.net

Olefin Metathesis and Cross-Coupling Strategies for Backbone Construction

Olefin metathesis and cross-coupling reactions are powerful tools for constructing the carbon backbone of complex molecules like 1-chloro-5,5,7,7-tetramethyl-2-octene. nih.govedubirdie.comlibretexts.org

Olefin Metathesis: This reaction involves the catalytic redistribution of carbon-carbon double bonds. iupac.org It is particularly useful for forming highly substituted alkenes, although steric hindrance can be a limiting factor. nih.govnih.govacs.org Ring-closing metathesis (RCM) is a widely used variant for synthesizing cyclic compounds, while cross-metathesis allows for the intermolecular coupling of two different alkenes. libretexts.orgiupac.org The development of robust ruthenium and molybdenum-based catalysts, such as Grubbs' and Schrock's catalysts, has greatly expanded the scope of olefin metathesis. nih.goviupac.org

Cross-Coupling Reactions: These reactions, which form a carbon-carbon bond between two fragments, are fundamental in modern organic synthesis. nih.govyoutube.com Reactions like the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are widely employed. nih.govyoutube.com Allyl-allyl cross-coupling is particularly relevant for synthesizing 1,5-dienes, which are common structural motifs. nih.govrsc.org Recent advances have enabled the coupling of highly substituted partners to create sterically congested carbon-carbon bonds. nih.govrsc.org For instance, palladium-catalyzed cross-coupling of organocopper reagents has proven effective for forming C-C bonds at highly sterically hindered centers. rsc.org

Comparison of Backbone Construction Strategies:

| Method | Description | Advantages | Challenges |

| Olefin Metathesis | Catalytic exchange of alkene fragments. iupac.org | High functional group tolerance; formation of substituted double bonds. iupac.org | Steric hindrance can limit reactivity. nih.govnih.govacs.org |

| Cross-Coupling | Formation of a C-C bond between two coupling partners. nih.gov | Wide variety of available coupling partners and catalysts; high selectivity. nih.govyoutube.com | Sterically demanding substrates can be challenging to couple. nih.govrsc.org |

Novel Synthetic Routes via Organometallic Catalysis

Organometallic catalysis plays a central role in the synthesis of complex organic molecules by enabling transformations that are difficult or impossible to achieve with traditional methods. acs.org

Transition Metal-Mediated Halogenation Methods and Mechanisms

Transition metal catalysts offer a powerful platform for the selective halogenation of organic compounds. acs.org These methods often proceed under milder conditions and with higher selectivity compared to traditional halogenation techniques. acs.org Metals such as palladium, copper, and niobium have been employed in various halogenation reactions. researchgate.netnih.gov

The mechanisms of these reactions are diverse. acs.org Some proceed through an oxidative addition of a carbon-halogen bond to the metal center, followed by reductive elimination. youtube.com Others may involve a metalla-halo researchgate.netresearchgate.net rearrangement, as seen in niobium-mediated halogenations. nih.gov In some cases, the reaction may proceed through a radical mechanism. acs.org The choice of metal, ligand, and reaction conditions can significantly influence the outcome of the reaction, allowing for fine-tuning of the selectivity. acs.org

Carbon-Carbon Bond Formation in Highly Substituted Systems

The construction of carbon-carbon bonds in sterically congested environments is a significant challenge in organic synthesis. nih.govrsc.org Organometallic catalysis provides powerful solutions to this problem.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. rsc.org By employing organocopper reagents in conjunction with a palladium catalyst, it is possible to form C-C bonds at highly hindered sp² and sp³ carbon centers. rsc.org Theoretical calculations suggest that the unique reactivity of copper in this system is due to a low activation energy for the transmetalation step. rsc.org

Ruthenium catalysts have also been shown to be effective in promoting C-C bond formation in complex systems, including the activation of alkynes and alkenes for coupling reactions. researchgate.net These reactions often proceed through the formation of a ruthenacycle intermediate. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Purity in this compound Synthesis

The synthesis of specific chlorinated alkenes like this compound necessitates a meticulous optimization of reaction conditions to maximize product yield and ensure high purity. Key parameters that are typically adjusted include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts. For the hydrochlorination of alkenes, for instance, while reactive alkenes may proceed at room temperature, less reactive terminal alkenes often demand harsher conditions, such as elevated temperatures and pressures, to achieve practical reaction rates. beilstein-journals.org The choice of chlorinating agent and catalyst system is also paramount. For example, in certain chlorination reactions of β-keto esters, screening various metal catalysts and chiral ligands is essential to find the optimal combination for high yield and enantioselectivity. researchgate.net

The development of robust procedures is demonstrated by the ability to scale up reactions, such as the one-mole scale hydrochlorination of styrene, indicating a well-optimized and reliable methodology. beilstein-journals.org The goal of optimization is to define a set of conditions that favors the desired reaction pathway—in this case, the selective chlorination at the C1 position of the tetramethyl-2-octene backbone—while minimizing side reactions such as dichlorination, isomerization, or polymerization.

Below is an illustrative data table showing a hypothetical optimization study for the synthesis of a chlorinated octene, reflecting the types of parameters varied in experimental research.

| Entry | Chlorinating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cl₂ | None | CCl₄ | 25 | 4 | 65 |

| 2 | HCl | FeCl₃ (5) | CH₂Cl₂ | 0 | 6 | 78 |

| 3 | NCS | Cu(OTf)₂ (10) | CH₂Cl₂ | 25 | 8 | 85 |

| 4 | NCS | Cu(OTf)₂ (10) | THF | 25 | 8 | 72 |

| 5 | NCS | Cu(OTf)₂ (10) | CH₂Cl₂ | 40 | 4 | 91 |

NCS: N-Chlorosuccinimide, Cu(OTf)₂: Copper(II) triflate, CCl₄: Carbon tetrachloride, CH₂Cl₂: Dichloromethane (B109758), THF: Tetrahydrofuran. Data is hypothetical and for illustrative purposes.

The choice of solvent plays a critical role in the outcome of alkene chlorination reactions. The use of an inert aprotic solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), is crucial for synthesizing vicinal dihalides. libretexts.orgleah4sci.commasterorganicchemistry.comchadsprep.com In these solvents, the halogen molecule adds across the double bond without interference from the solvent. leah4sci.comchadsprep.com However, if a polar, protic solvent like water or alcohol is used, the solvent molecule can act as a nucleophile. libretexts.orgleah4sci.com This participation leads to the formation of halohydrins (containing halogen and OH groups) or haloethers, respectively, as major products instead of the desired dichloro-compound. libretexts.orgmasterorganicchemistry.comchadsprep.com Interestingly, recent studies have also shown that the presence of oxygenated molecules, even in small amounts, can act as catalysts, accelerating the heterogeneous reaction rate of chlorine gas with an alkene at the surface of liquid droplets through the formation of weak halogen bonds. nih.gov

Reaction kinetics in alkene chlorination are governed by the structure of the alkene and the nature of the chlorinating species. The reaction of chlorine atoms with alkenes can proceed via two primary mechanisms: addition of the chlorine atom to the double bond and abstraction of an allylic hydrogen atom. rsc.orgresearchgate.net Studies on the gas-phase reactions of atomic chlorine with a series of alkenes show that the rate constants are influenced by the degree of alkyl substitution at the double bond. rsc.org Generally, the rate of reaction increases with greater alkyl substitution. For instance, the rate constant for the reaction of chlorine atoms with 2-methyl-2-butene (B146552) is higher than that for propene. rsc.org In aqueous solutions, the chlorination kinetics can be more complex, with species like Cl₂, HOCl, and Cl₂O all potentially acting as chlorinating agents depending on the pH and chloride concentration. acs.org While HOCl is often the dominant agent, Cl₂ and Cl₂O can play a significant role for less reactive alkenes under specific conditions. acs.org

The following table presents kinetic data for the gas-phase reaction of chlorine atoms with various alkenes, illustrating the influence of structure on reactivity.

| Alkene | Rate Constant, k (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Propene | 2.64 ± 0.21 |

| 1-Butene | 3.38 ± 0.48 |

| Isobutene | 3.40 ± 0.28 |

| trans-2-Butene | 3.31 ± 0.47 |

| 2-Methyl-2-butene | 3.95 ± 0.32 |

| 1-Pentene | 3.97 ± 0.36 |

Data sourced from gas-phase kinetic studies at 298 K and 1 atm. rsc.org

Achieving high selectivity in chlorination, particularly for complex molecules with multiple potential reaction sites, often requires advanced catalytic systems involving precisely designed ligands. Ligands coordinate to a metal center, modulating its electronic properties and steric environment to direct the reaction to a specific site on the substrate. This approach is instrumental in developing methods for the site-selective chlorination of C(sp³)–H and C(sp²)–H bonds. nih.govescholarship.orgnih.gov

For example, a copper(II) chloride complex, when coordinated with a simple nitrogen ligand like 1,10-phenanthroline (B135089) (phen), can mediate the controlled and rapid delivery of a chlorine atom to an alkyl radical. nih.govescholarship.org This system has proven effective for the highly selective chlorination of tertiary C(sp³)–H bonds. nih.govescholarship.org The ligand is crucial for the reaction's success and reproducibility. nih.govescholarship.org Similarly, the development of novel pyridone-based ligands has been critical for achieving the palladium-catalyzed meta-C–H chlorination of anilines and phenols, a transformation that is difficult to achieve with traditional methods. nih.gov By systematically varying ligand parameters, it is possible to control site selectivity in cross-coupling reactions of multiply chlorinated arenes, leveraging electrostatic interactions between the substrate and the ligand. acs.org Such ligand-based strategies offer a powerful tool for synthesizing complex chlorinated molecules like this compound with high precision, by directing the chlorinating agent to the desired position and preventing reactions at other sites.

Green Chemistry Principles in the Synthesis of Chlorinated Octenes

The application of green chemistry principles to the synthesis of chlorinated octenes aims to reduce the environmental impact of these chemical processes. The 12 principles of green chemistry provide a framework for this endeavor, encouraging practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. nih.gov

A key focus in green organic synthesis is the use of environmentally benign solvents. nih.gov For alkene synthesis, this could involve replacing toxic chlorinated solvents like carbon tetrachloride with safer alternatives. youtube.com Some Knoevenagel condensations, used to produce electrophilic alkenes, have been successfully developed using water as a green solvent. acs.org Another central tenet is the use of catalysts rather than stoichiometric reagents to minimize waste. nih.gov The development of catalytic methods for alkene reduction and other transformations using abundant, low-toxicity metals like iron represents a move away from rare and expensive transition metals. dartmouth.edu

In the context of chlorination, while chlorine is a highly effective reagent, its transport and use pose significant safety hazards. A greener approach involves the in situ generation of chlorine gas, which is then consumed immediately in a continuous flow reactor. researchgate.net This methodology has been applied to the C–H chlorination of cyclic alkanes, improving safety by avoiding the storage and handling of large quantities of chlorine. researchgate.net Furthermore, the broader field of chlorine chemistry can be viewed through a sustainability lens. Industrially, chlorine is produced from abundant sodium chloride, and byproducts like hydrogen chloride are commercially valuable, enabling a chemical production cycle with minimal waste. nih.gov However, there is also a significant push toward developing "chlorine-free synthesis" routes where possible, to avoid the high energy consumption and potential toxicity associated with chlorinated compounds. iupac.org Applying these principles to the synthesis of this compound would involve selecting safer solvents, employing catalytic and energy-efficient methods, and exploring pathways that generate reagents on-site to enhance safety and sustainability.

Reaction Mechanisms and Reactivity Profiles of 1 Chloro 5,5,7,7 Tetramethyl 2 Octene

Electrophilic Addition Reactions to the Alkene Moiety

The π-bond of the alkene in 1-Chloro-5,5,7,7-tetramethyl-2-octene serves as a nucleophile, readily reacting with electrophiles. The regioselectivity and stereoselectivity of these additions are dictated by the stability of the intermediates formed.

The addition of halogens (e.g., Br₂ or Cl₂) to the double bond of this compound is expected to proceed through a halonium ion intermediate. This three-membered ring intermediate is formed by the electrophilic attack of the halogen on the alkene.

The subsequent attack by the halide ion (X⁻) occurs via an Sₙ2-like mechanism, leading to the opening of the halonium ion ring. This backside attack results in a distinct stereochemical outcome known as anti-addition, where the two halogen atoms add to opposite faces of the original double bond.

The regioselectivity of the halide attack on the unsymmetrical halonium ion is determined by both electronic and steric factors. The attack generally occurs at the more substituted carbon, as it can better stabilize the partial positive charge in the transition state. In the case of this compound, the two carbons of the double bond are secondary. However, the presence of the electron-withdrawing chloro-substituent at the allylic position might slightly influence the charge distribution in the halonium ion.

Table 1: Predicted Products of Electrophilic Halogenation of this compound

| Reagent | Intermediate | Mechanism of Attack | Predicted Major Product(s) | Stereochemistry |

| Cl₂ | Cyclic chloronium ion | Nucleophilic attack by Cl⁻ | (2R,3S)-1,2,3-trichloro-5,5,7,7-tetramethyloctane and its enantiomer | Anti-addition |

| Br₂ | Cyclic bromonium ion | Nucleophilic attack by Br⁻ | (2R,3S)-2,3-dibromo-1-chloro-5,5,7,7-tetramethyloctane and its enantiomer | Anti-addition |

The addition of hydrogen halides (HX) to this compound follows an electrophilic addition mechanism that proceeds through a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of this compound, protonation of the double bond can lead to two possible carbocations: a secondary carbocation at C3 or a secondary carbocation at C2. The carbocation at C3 is expected to be more stable due to the electron-donating effect of the adjacent alkyl groups. Consequently, the halide ion will preferentially attack this more stable carbocation. The stereochemistry of the reaction is generally not selective, as the planar carbocation can be attacked from either face, leading to a mixture of syn- and anti-addition products.

Table 2: Regioselectivity in the Hydrohalogenation of this compound

| Reagent | Carbocation Intermediate (More Stable) | Predicted Major Product | Rationale |

| HCl | Secondary carbocation at C3 | 1,3-dichloro-5,5,7,7-tetramethyloctane | Formation of the more stable secondary carbocation away from the electron-withdrawing allylic chloride. |

| HBr | Secondary carbocation at C3 | 3-bromo-1-chloro-5,5,7,7-tetramethyloctane | Adherence to Markovnikov's rule, leading to the most stable carbocation intermediate. |

Nucleophilic Substitution Reactions Involving the Allylic Chloride

The allylic chloride functionality in this compound is a key site for nucleophilic substitution reactions. The reactivity is enhanced by the adjacent double bond, which can stabilize the transition states and intermediates.

Nucleophilic substitution on allylic systems can occur through several pathways: Sₙ1, Sₙ2, Sₙ1', and Sₙ2'.

Sₙ2 Pathway: A direct bimolecular displacement at C1. This is generally favored for primary halides.

Sₙ2' Pathway: A bimolecular attack at the γ-carbon (C3) of the double bond, with concomitant migration of the double bond.

Sₙ1 Pathway: Formation of a resonance-stabilized allylic carbocation, followed by nucleophilic attack at either C1 or C3.

Sₙ1' Pathway: Refers to the product formed from nucleophilic attack at the rearranged position (C3) of the allylic carbocation.

For this compound, a primary allylic chloride, the Sₙ2 pathway is expected to be significant, especially with strong nucleophiles in aprotic solvents. However, the bulky substituents on the alkyl chain might provide some steric hindrance, potentially increasing the competitiveness of the Sₙ2' pathway. Under conditions that favor ionization (polar protic solvents, weak nucleophiles), an Sₙ1 mechanism becomes more likely, leading to a mixture of direct (Sₙ1) and rearranged (Sₙ1') products.

Table 3: Potential Nucleophilic Substitution Pathways and Products

| Pathway | Conditions | Intermediate/Transition State | Product(s) |

| Sₙ2 | Strong Nucleophile, Aprotic Solvent | Pentacoordinate transition state at C1 | 1-Nu-5,5,7,7-tetramethyl-2-octene |

| Sₙ2' | Steric hindrance at C1, specific nucleophiles | Concerted attack at C3 | 3-Nu-5,5,7,7-tetramethyl-1-octene |

| Sₙ1/Sₙ1' | Weak Nucleophile, Protic Solvent | Resonance-stabilized allylic carbocation | Mixture of 1-Nu-5,5,7,7-tetramethyl-2-octene and 3-Nu-5,5,7,7-tetramethyl-1-octene |

Stereoelectronic effects are crucial in determining the feasibility and rate of nucleophilic substitution on allylic systems. For an Sₙ2' reaction to occur efficiently, the nucleophile must attack the γ-carbon from a trajectory that is anti-periplanar to the leaving group. This alignment allows for optimal overlap between the nucleophile's HOMO, the alkene's π-system, and the C-Cl σ* antibonding orbital. The conformational preferences of the long alkyl chain in this compound will influence the population of conformers that can achieve this required stereoelectronic arrangement, thereby affecting the ratio of Sₙ2 to Sₙ2' products.

Elimination Reactions for Further Unsaturation (Dehydrochlorination)

Elimination of HCl from this compound would lead to the formation of a more unsaturated system. The most common mechanism for dehydrochlorination is the E2 (bimolecular elimination) pathway, which requires a strong base and an anti-periplanar arrangement between a β-hydrogen and the leaving group.

In the structure of this compound, the only β-hydrogen is on C2, which is a vinylic position. The abstraction of a vinylic proton by a base is generally difficult due to the higher acidity of sp² C-H bonds and the geometric constraints for achieving an anti-periplanar alignment. Therefore, a standard E2 dehydrochlorination is not a favorable pathway for this compound.

Under strongly basic conditions, nucleophilic substitution (Sₙ2 or Sₙ2') is expected to be the dominant reaction pathway. The formation of a diene through elimination would likely require more forcing conditions and might proceed through a different mechanism, such as an E1cb-like pathway if the vinylic proton can be sufficiently activated, though this is considered a minor pathway.

Table 4: Competition between Substitution and Elimination

| Reagent/Conditions | Likely Major Pathway | Expected Major Product(s) | Rationale for Minor Elimination |

| Strong, non-bulky base (e.g., NaOH) | Sₙ2 | 5,5,7,7-tetramethyl-2-octen-1-ol | Nucleophilic attack is kinetically favored over difficult vinylic proton abstraction. |

| Strong, bulky base (e.g., potassium tert-butoxide) | Sₙ2 / Sₙ2' | 1-(tert-butoxy)-5,5,7,7-tetramethyl-2-octene | Steric hindrance may favor Sₙ2', but substitution is still likely to dominate over the unfavorable elimination. |

E1 and E2 Pathways in the Presence of Strong Bases

Elimination reactions of alkyl halides can proceed through different mechanisms, primarily the E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base) pathways. libretexts.org For this compound, which is a secondary allylic halide, both E1 and E2 mechanisms are plausible in the presence of a strong base, with the outcome often depending on the specific reaction conditions. masterorganicchemistry.comamazonaws.com

The E2 mechanism is a concerted, single-step process where a base abstracts a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the halide. masterorganicchemistry.com This pathway is favored by strong, bulky bases and requires a specific anti-periplanar geometry between the proton being removed and the leaving group. amazonaws.comucalgary.ca In the case of this compound, a strong base can abstract a proton from carbon-4, leading to the formation of a conjugated diene.

The E1 mechanism proceeds in two steps. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid deprotonation by a base (which can be weak) to form the alkene. youtube.com The secondary allylic structure of this compound is conducive to the E1 pathway because it can form a resonance-stabilized allylic carbocation. E1 reactions are favored by polar protic solvents and weaker bases. libretexts.org

| Feature | E1 Pathway | E2 Pathway |

| Mechanism | Two steps, via carbocation intermediate libretexts.org | Single concerted step masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Requirement | Weak or strong base can be used youtube.com | Strong base required amazonaws.com |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents amazonaws.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry masterorganicchemistry.com |

| Rearrangements | Common, due to carbocation intermediate libretexts.org | Not possible |

Chemo- and Regioselective Dehydrochlorination Strategies

Dehydrochlorination of this compound results in the formation of a diene. The regioselectivity of this reaction—that is, which constitutional isomer is formed—is dictated by the position of the abstracted proton. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. amazonaws.com

For this compound, the removal of the chlorine from C1 and a proton from the adjacent C2 is not possible as C2 is part of a double bond. The most likely proton to be abstracted is from C4, which is an allylic position. This elimination would result in the formation of 5,5,7,7-tetramethyl-1,3-octadiene, a conjugated diene. The conjugation of the double bonds provides significant thermodynamic stability, making this the major product under most conditions.

The choice of base can influence the product distribution. A sterically hindered, non-nucleophilic base like potassium tert-butoxide is ideal for promoting E2 elimination while minimizing competing substitution (S N 2) reactions. youtube.com

| Base | Potential Major Product | Rationale |

| Potassium tert-butoxide (t-BuOK) | 5,5,7,7-Tetramethyl-1,3-octadiene | Strong, sterically hindered base favors E2 elimination to form the thermodynamically stable conjugated diene. |

| Sodium ethoxide (NaOEt) | 5,5,7,7-Tetramethyl-1,3-octadiene | Strong, less hindered base also favors the formation of the stable Zaitsev product via an E2 mechanism. |

Rearrangement Reactions and Isomerization Pathways of Substituted Octenes

The carbon framework of octene derivatives can undergo significant structural changes through rearrangement and isomerization reactions, driven by thermodynamic or photochemical factors.

Carbocation Rearrangements in Acid-Catalyzed Reactions

In the presence of acid, or under conditions that generate a carbocation (such as S N 1 or E1 reactions), the carbon skeleton of an alkene can rearrange. lumenlearning.com These rearrangements occur when an unstable carbocation can become more stable through the migration of a neighboring group—typically a hydrogen atom (hydride shift) or an alkyl group (alkyl shift). lumenlearning.commasterorganicchemistry.com The driving force is the formation of a more stable carbocation (tertiary > secondary > primary). masterorganicchemistry.com

For this compound, acid-catalyzed addition to the double bond could lead to the formation of a secondary carbocation at C3. While this carbocation is already relatively stable, the possibility of a 1,2-hydride shift from C4 to C3 exists, which would form another secondary carbocation. More complex rearrangements, such as methyl shifts from the sterically crowded end of the molecule, are also conceivable under forcing conditions, potentially leading to a mixture of isomeric products. libretexts.org Any reaction involving a carbocation intermediate with this substrate must consider the potential for such rearrangements, which can complicate product outcomes. libretexts.org

Thermal and Photochemical Isomerization of Chlorinated Alkenes

Isomerization reactions involve the interconversion of isomers, such as the E/Z (cis/trans) isomers of an alkene or the migration of a double bond to a different position.

Photochemical Isomerization: Alkenes can undergo E/Z isomerization upon irradiation with light. slideshare.net This process involves the absorption of a photon, which promotes an electron from the π bonding orbital to the π* antibonding orbital. In this excited state, the single bond character allows for rotation around the carbon-carbon axis. When the molecule returns to the ground state, it can form either the E or Z isomer. gcwk.ac.in This often results in a photostationary state, a specific ratio of isomers that depends on the wavelength of light used. gcwk.ac.inacs.org This method can be used to convert a more stable trans alkene into a less stable cis isomer. gcwk.ac.in The process can occur via direct irradiation or through the use of a photosensitizer. slideshare.net

Thermal Isomerization: The thermal isomerization of alkenes to interconvert E/Z isomers typically requires high temperatures to overcome the energy barrier of breaking the π bond. acs.org Positional isomerization, where the double bond migrates along the carbon chain, can also be induced thermally, often with the aid of a transition metal catalyst. springernature.com Such catalysts can facilitate the conversion of less stable terminal alkenes into more stable internal alkenes. acs.org For chlorinated alkenes, thermal conditions can sometimes lead to more complex rearrangements or elimination reactions. acs.org

Oxidative and Reductive Transformations of the Octene Framework

The double bond in the octene framework is a site of high electron density, making it susceptible to attack by electrophilic oxidizing agents. This allows for the synthesis of valuable functionalized derivatives like epoxides and diols.

Selective Epoxidation and Dihydroxylation Methodologies

Epoxidation is the conversion of an alkene to an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is an electrophilic addition where the peroxy acid delivers an oxygen atom to the double bond in a concerted step. For this compound, epoxidation would yield 1-chloro-2,3-epoxy-5,5,7,7-tetramethyloctane. The electron-withdrawing nature of the nearby chlorine atom may slightly decrease the nucleophilicity of the double bond, potentially slowing the reaction rate compared to an unhalogenated alkene.

Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemical outcome of this reaction depends on the reagents used.

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond. This is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄).

Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond. This is accomplished in a two-step process: first, epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water.

| Transformation | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA or H₂O₂ | 1-Chloro-2,3-epoxy-5,5,7,7-tetramethyloctane | N/A |

| Syn-Dihydroxylation | 1. OsO₄, NMO2. NaHSO₃/H₂O | 1-Chloro-5,5,7,7-tetramethyloctane-2,3-diol | Syn addition |

| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | 1-Chloro-5,5,7,7-tetramethyloctane-2,3-diol | Anti addition |

Catalytic Hydrogenation and Hydrosilylation Studies of this compound

Due to the absence of specific research focused solely on the catalytic hydrogenation and hydrosilylation of this compound, this section will explore the expected reactivity based on studies of analogous compounds, namely sterically hindered alkenes and other allylic chlorides. The unique structural features of this compound—a sterically encumbered double bond and a reactive allylic chloride moiety—present distinct challenges and potential reaction pathways.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental chemical process that involves the addition of hydrogen across a double or triple bond, typically in the presence of a metal catalyst. libretexts.org This reaction is widely used to produce saturated compounds from unsaturated precursors. study.com

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for catalytic hydrogenation involves the chemisorption of both the alkene and molecular hydrogen onto the surface of a heterogeneous metal catalyst, such as palladium, platinum, or nickel. libretexts.orgstudy.com The hydrogen molecule dissociates into individual hydrogen atoms, which are then added sequentially to the carbons of the double bond. study.com This mode of addition typically results in syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. youtube.com

For this compound, the significant steric bulk created by the two gem-dimethyl groups at the 5- and 7-positions is expected to play a crucial role in the reaction's feasibility and stereochemical outcome. Steric hindrance can impede the approach of the alkene to the catalyst surface, potentially requiring more forcing reaction conditions (higher temperature or pressure) to achieve complete hydrogenation. openstax.org

Potential Products and Selectivity

The catalytic hydrogenation of this compound can potentially lead to two primary products: the desired saturated chloroalkane, 1-Chloro-5,5,7,7-tetramethyloctane, and a dehalogenated alkane, 2,2,4,4-tetramethyloctane, resulting from the hydrogenolysis of the carbon-chlorine bond.

The selectivity between simple hydrogenation of the double bond and hydrogenolysis of the C-Cl bond is a critical consideration. Allylic halides are particularly susceptible to hydrogenolysis, a reaction where a bond is cleaved by the addition of hydrogen. The choice of catalyst and reaction conditions can significantly influence the product distribution. For instance, palladium-based catalysts are often highly active for hydrogenolysis, while platinum or rhodium catalysts might offer better selectivity for the preservation of the C-Cl bond.

| Reactant | Catalyst | Expected Major Product | Expected Minor Product | Reaction Type |

|---|---|---|---|---|

| This compound | Pd/C | 2,2,4,4-Tetramethyloctane | 1-Chloro-5,5,7,7-tetramethyloctane | Hydrogenation & Hydrogenolysis |

| This compound | PtO₂ | 1-Chloro-5,5,7,7-tetramethyloctane | 2,2,4,4-Tetramethyloctane | Predominantly Hydrogenation |

| This compound | Rh/C | 1-Chloro-5,5,7,7-tetramethyloctane | 2,2,4,4-Tetramethyloctane | Predominantly Hydrogenation |

Hydrosilylation Studies

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. nih.gov This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes. researchgate.net

Reaction Mechanism and Catalysts

The hydrosilylation of alkenes is most commonly catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most traditional. researchgate.net The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the organosilane product and regenerate the catalyst.

However, the hydrosilylation of allylic chlorides with conventional platinum catalysts is often plagued by side reactions, leading to reduced yields and complex product mixtures. nih.govdntb.gov.ua These side reactions can include isomerization of the double bond and elimination reactions.

More recent research has demonstrated that rhodium-based catalysts can offer significantly improved selectivity in the hydrosilylation of allyl chloride. nih.gov For example, the Rh(I) catalyst [RhCl(dppbzF)]₂ has been shown to achieve high efficiency and selectivity for the formation of the desired γ-addition product, trichloro(3-chloropropyl)silane, from allyl chloride and trichlorosilane. nih.gov

Application to this compound

Given the allylic chloride functionality in this compound, its hydrosilylation is expected to be challenging. The steric hindrance around the double bond would likely necessitate the use of highly active catalysts and potentially elevated temperatures.

Based on studies with simpler allylic chlorides, a rhodium-based catalyst system would likely be more effective than a traditional platinum catalyst for the selective hydrosilylation of this compound. The primary goal would be to achieve the anti-Markovnikov addition of the silyl group to the terminal carbon of the double bond, yielding 1-chloro-5,5,7,7-tetramethyl-3-(trialkylsilyl)octane.

| Reactant | Hydrosilane | Catalyst | Anticipated Major Product | Potential Byproducts |

|---|---|---|---|---|

| This compound | HSiCl₃ | Speier's Catalyst (H₂PtCl₆) | 1-Chloro-5,5,7,7-tetramethyl-3-(trichlorosilyl)octane | Isomerization and elimination products |

| This compound | HSiCl₃ | [RhCl(dppbzF)]₂ | 1-Chloro-5,5,7,7-tetramethyl-3-(trichlorosilyl)octane | Minimal byproducts |

| This compound | (EtO)₃SiH | Karstedt's Catalyst | 1-Chloro-5,5,7,7-tetramethyl-3-(triethoxysilyl)octane | Isomerization and elimination products |

| This compound | (EtO)₃SiH | Rhodium-based catalyst | 1-Chloro-5,5,7,7-tetramethyl-3-(triethoxysilyl)octane | Minimal byproducts |

Computational and Theoretical Investigations of 1 Chloro 5,5,7,7 Tetramethyl 2 Octene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-Chloro-5,5,7,7-tetramethyl-2-octene. These methods allow for the detailed examination of the molecule's orbitals and the energetic landscapes of its potential reactions.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict the energetics of various reactions, such as nucleophilic substitution or elimination, and characterize the structure of transition states and intermediates.

For instance, a hypothetical DFT study at the B3LYP/6-31G(d) level of theory could be used to model the reaction of this compound with a nucleophile. The calculated reaction energies and activation barriers would provide quantitative insights into the reaction's feasibility and kinetics.

Table 1: Hypothetical DFT Calculated Reaction Energetics for the Reaction of this compound with a Generic Nucleophile (Nu-)

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| S(_N)2 | 25.3 | -10.2 |

| E2 | 22.8 | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. Analysis of the HOMO and LUMO of this compound can identify the most probable sites for electrophilic and nucleophilic attack.

The LUMO is expected to be localized around the C-Cl antibonding orbital, indicating that this is the most likely site for nucleophilic attack. Conversely, the HOMO would be concentrated around the C=C double bond, suggesting this as the site for electrophilic attack.

Table 2: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 11.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions.

Modeling Solvent Effects on Reactivity and Conformation

The solvent environment can significantly influence the conformation and reactivity of a molecule. frontiersin.org MD simulations, using either explicit or implicit solvent models, can be used to understand how solvent molecules interact with this compound. frontiersin.org For example, in a polar solvent, it is expected that the solvent molecules would stabilize any charge separation in a transition state, potentially lowering the activation energy for certain reactions. frontiersin.org The simulations can also reveal how the solvent affects the conformational equilibrium of the flexible octene chain. frontiersin.org

Mechanistic Insights from Ab Initio and Semi-Empirical Methods

Both ab initio and semi-empirical quantum chemistry methods can provide valuable insights into the reaction mechanisms involving this compound. Ab initio methods, while computationally more demanding, offer high accuracy. Semi-empirical methods, being faster, are suitable for preliminary explorations of reaction pathways. These methods can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and characterizing the transition states involved. For a molecule like this compound, these calculations can help to distinguish between competing reaction mechanisms, such as S(_N)2 versus E2, by comparing the activation energies for each pathway.

Transition State Localization and Energy Barrier Determination

Understanding the mechanism of a chemical reaction requires the identification of its transition state (TS)—the highest energy point along the lowest energy path between reactants and products. Computational chemistry allows for the precise localization of these transient structures. Methods such as Density Functional Theory (DFT) or high-level ab initio calculations are employed to find the first-order saddle point on the potential energy surface that corresponds to the TS. researchgate.net

The energy barrier, or activation energy (ΔG‡), is defined as the difference in energy between the transition state and the initial reactants. researchgate.net This value is a critical determinant of the reaction rate. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster process.

For reactions involving chlorinated hydrocarbons, computational studies have successfully mapped out potential energy surfaces and determined energy barriers for various elementary steps. For instance, in a highly correlated ab initio study of the reaction between a chlorine atom and allene, different reaction pathways were investigated. researchgate.netnist.gov The research identified multiple transition states and calculated their corresponding energy barriers, showing, for example, that the barrier for direct hydrogen abstraction by a chlorine atom is 15 kJ·mol⁻¹ higher than the initial reactants. researchgate.netnist.gov Such calculations are vital for predicting the most likely reaction pathway.

Table 1: Calculated Energy Barrier for an Elementary Step in a Chlorinated Hydrocarbon Reaction This table presents data from a study on the reaction of Cl + allene as an illustrative example of energy barrier determination.

| Reaction/Process | Computational Method | Calculated Energy Barrier (kJ·mol⁻¹) | Reference |

| Hydrogen Abstraction | QCISD(T)/6-31+G(d,p) | 15.0 | researchgate.netnist.gov |

| Chlorine Addition | QCISD(T)/6-31+G(d,p) | Barrierless | researchgate.netnist.gov |

Reaction Coordinate Analysis for Elementary Steps

A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. libretexts.org In its simplest form, like the dissociation of a diatomic molecule, it can be a single bond distance. libretexts.org However, for complex reactions involving molecules like this compound, the reaction coordinate is a projection of a multidimensional potential energy surface onto a single dimension. libretexts.org

A reaction coordinate diagram plots the potential energy of a system against this coordinate, providing a visual profile of the reaction pathway. nih.gov It clearly shows the reactants, products, any intermediates, and the transition states that connect them. By analyzing the geometry of the molecule at various points along the reaction coordinate, chemists can gain insight into the specific structural changes—such as bond stretching, breaking, and formation—that occur during an elementary step. For example, the analysis of an S_N2 reaction involving methyl chloride shows the progressive inversion of stereochemistry as the nucleophile approaches and the leaving group departs. nih.gov

For a hypothetical reaction of this compound, such as electrophilic addition to the double bond, a reaction coordinate analysis would track key changes.

Table 2: Key Structural Events Along a Hypothetical Reaction Coordinate for Electrophilic Addition This table conceptualizes the elementary steps for an electrophilic addition to a chlorinated alkene.

| Point on Reaction Coordinate | Description | Key Geometric Changes |

| Reactants | Starting materials | C=C double bond length (~1.34 Å); C-Cl bond length (~1.78 Å). |

| Transition State 1 (TS1) | Formation of the carbocation intermediate | Partial bond formation between electrophile and a carbon atom of the double bond; elongation of the C=C bond. |

| Intermediate | Carbocation formed | Full single bond between electrophile and carbon; other carbon of the original double bond is now sp² hybridized and positively charged. |

| Transition State 2 (TS2) | Nucleophilic attack on the carbocation | Partial bond formation between the nucleophile and the carbocation center. |

| Products | Final addition product | New C-electrophile and C-nucleophile bonds are fully formed. |

Cheminformatics Approaches to Structure-Reactivity Correlations for Chlorinated Alkenes

Cheminformatics applies computational methods to solve chemical problems by analyzing large sets of chemical data. A key area within this field is the development of Quantitative Structure-Reactivity Relationship (QSRR) models. QSRR models aim to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their measured reactivity.

For chlorinated alkenes, a QSRR model could predict the reaction rate or equilibrium constant for a specific reaction based on a set of calculated numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's structure:

Electronic Descriptors: These describe the electronic properties, such as the partial atomic charge on the chlorine atom, the dipole moment, or the energies of frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing nature of chlorine significantly influences the reactivity of the double bond.

Steric Descriptors: These account for the size and shape of the molecule. For a compound like this compound, steric descriptors would be particularly important for quantifying the immense bulk of the 5,5,7,7-tetramethyl group, which can hinder the approach of reactants.

By building a mathematical model (e.g., using multiple linear regression) that links these descriptors to experimental reactivity data for a training set of chlorinated alkenes, one can then predict the reactivity of new, untested compounds.

Table 3: Hypothetical Data for a QSRR Model of Chlorinated Alkenes This table illustrates the type of data used to build a structure-reactivity model. Values are conceptual.

| Compound | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., C=C Bond Polarity) | Observed Reactivity (log k) |

| 1-Chloropropene | 75 cm³/mol | 0.15 | -4.5 |

| 3-Chloro-2-methylpropene | 92 cm³/mol | 0.12 | -4.8 |

| 1-Chloro-4,4-dimethyl-2-pentene | 145 cm³/mol | 0.16 | -5.6 |

| This compound | 240 cm³/mol | 0.17 | (Predicted Value) |

Advanced Analytical Spectroscopic Applications for Mechanistic Elucidation and Structural Dynamics Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of 1-Chloro-5,5,7,7-tetramethyl-2-octene, which contains multiple stereocenters and potential for conformational isomerism, advanced NMR techniques are indispensable.

2D NMR Techniques for Connectivity and Proximity Analysis

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal proton-proton coupling networks. numberanalytics.comlongdom.org For this compound, COSY would be used to trace the spin systems of the octene backbone, for instance, by identifying the correlations between the vinyl protons on C2 and C3, and the adjacent methylene (B1212753) protons on C1 and C4.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. numberanalytics.comchemrxiv.org It would be essential for assigning the ¹³C chemical shifts based on the already assigned proton signals. For example, the proton signal corresponding to the chloromethyl group (-CH₂Cl) would show a correlation to the corresponding carbon signal, confirming its chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). numberanalytics.comox.ac.uk This is vital for connecting different spin systems. For instance, the protons of the tetramethyl groups at C5 and C7 would show correlations to the quaternary carbons C5 and C7, as well as to adjacent carbons in the chain, thereby confirming the placement of these bulky groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space, which is critical for determining stereochemistry and conformation. acdlabs.comhuji.ac.ilcolumbia.edu For this compound, NOESY or ROESY could be used to determine the E/Z geometry of the double bond by observing spatial proximities between the vinyl protons and the protons on the adjacent carbons. rsc.org Furthermore, these techniques would reveal the preferred spatial arrangement of the bulky tetramethyl groups relative to the rest of the carbon chain. chemrxiv.org

A hypothetical summary of expected 2D NMR correlations is presented below:

| 2D NMR Experiment | Expected Correlations for this compound | Information Gained |

| COSY | H1-H2, H2-H3, H3-H4 | Connectivity of the chloroalkene moiety and adjacent methylene group. |

| HSQC | C1-H1, C2-H2, C3-H3, C4-H4, etc. | Direct C-H bond assignments for the entire molecule. |

| HMBC | H(C8)-C7, H(C8)-C6, H(C4)-C5 | Connectivity across quaternary carbons and linkage of alkyl chain fragments. |

| NOESY/ROESY | H2-H4 (for E-isomer), H1-H3 (for E-isomer) | Determination of alkene stereochemistry and preferred molecular conformation. |

Variable Temperature NMR for Conformational Equilibria

The steric hindrance caused by the bulky 5,5,7,7-tetramethyl groups in this compound likely results in restricted rotation around several single bonds, leading to the existence of multiple conformers at room temperature. Variable temperature (VT) NMR is the ideal technique to study such dynamic processes. numberanalytics.comox.ac.uk

By recording NMR spectra at different temperatures, one could observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.net As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. numberanalytics.com Analysis of these line shape changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. auremn.org.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." These techniques are complementary and can be powerfully applied to monitor reactions and distinguish between isomers. universallab.orgmt.com

In-situ IR Spectroscopy for Intermediates Detection

In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, without the need to withdraw samples. rsc.orgmt.comnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants, products, and even short-lived intermediates can be tracked by observing the appearance and disappearance of their characteristic vibrational bands. acs.orgyoutube.comirdg.org

For a reaction involving this compound, such as a substitution or elimination, in-situ IR could track the decrease in the intensity of the C-Cl stretching vibration and the C=C stretching vibration of the starting material, while simultaneously monitoring the appearance of new bands corresponding to the product. researchgate.net This provides valuable kinetic and mechanistic information. thermofisher.com

Vibrational Fingerprints in Distinguishing Isomers and Conformers

IR and Raman spectroscopy are powerful tools for differentiating between isomers. youtube.com Structural isomers of this compound, such as those with different chlorine positions or branching patterns, would exhibit unique spectra due to their different bonding arrangements.

More subtly, geometric isomers (E/Z) and different conformers can also be distinguished. The C=C stretching frequency and, more significantly, the out-of-plane C-H bending vibrations (wags) are sensitive to the substitution pattern around the double bond. spectroscopyonline.com For example, a trans (E) alkene generally shows a stronger and sharper C-H wagging band around 960-980 cm⁻¹ compared to a cis (Z) isomer. Raman spectroscopy is particularly useful for observing the C=C stretch, which is often weak in the IR spectrum for symmetrically substituted alkenes. libretexts.org

Theoretical calculations of vibrational frequencies can aid in assigning the observed spectral features to specific vibrational modes of different isomers and conformers. ucla.edunist.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Structural Information |

| C-H stretch (alkenyl) | 3010-3095 | IR, Raman | Presence of the C=C-H group. |

| C-H stretch (alkyl) | 2850-2960 | IR, Raman | Presence of the saturated alkyl backbone. |

| C=C stretch | 1640-1680 | IR (often weak), Raman (stronger) | Presence and substitution pattern of the double bond. |

| C-H wag (out-of-plane) | 675-1000 | IR | Diagnostic for the stereochemistry (E/Z) of the alkene. |

| C-Cl stretch | 600-800 | IR, Raman | Presence of the chloro-substituent. |

Mass Spectrometry (MS) for Fragment Analysis in Complex Reaction Mixtures

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. youtube.com

In the context of a complex reaction mixture, MS can be coupled with a separation technique like Gas Chromatography (GC-MS) to identify this compound and any byproducts or intermediates.

Upon ionization, typically by electron impact (EI), the this compound molecule would form a molecular ion (M⁺). Due to the presence of chlorine, this molecular ion peak would appear as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The molecular ion would then undergo fragmentation through various pathways. iaea.orglibretexts.org The analysis of these fragments provides a roadmap to the molecule's structure. chadsprep.com Key expected fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is a common pathway for alkyl halides.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another typical fragmentation route for chloroalkanes.

Allylic Cleavage: The bond beta to the double bond is prone to cleavage, as this results in a stable, resonance-delocalized allylic cation. For this molecule, cleavage of the C4-C5 bond would be a favorable process.

Fragmentation of the alkyl chain: The bulky tetramethyl-substituted portion of the chain would likely undergo cleavage to form stable tertiary carbocations. youtube.com For example, loss of a tert-butyl group (mass 57) would be a probable fragmentation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Synthetic Steps

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in synthetic chemistry for the unambiguous confirmation of elemental composition. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.net This precision allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

In the synthesis of this compound, HRMS would be employed to verify the molecular formula of the final product and key intermediates. The theoretical exact mass of the target compound, C12H23Cl, can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ³⁵Cl). The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinct M+2 peak. libretexts.org HRMS would not only confirm the mass of the primary molecular ion ([M]⁺) but also the isotopic distribution, providing strong evidence for the presence and number of chlorine atoms.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Expected m/z [M]⁺ | Expected m/z [M+2]⁺ |

| Molecular Ion | C₁₂H₂₃³⁵Cl | 202.1461 | 202.1461 | - |

| Isotopic Ion | C₁₂H₂₃³⁷Cl | 204.1432 | - | 204.1432 |

Any significant deviation between the measured exact mass and the calculated value would indicate an incorrect assignment of the molecular formula, prompting further investigation into the synthetic pathway.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process provides valuable information about the molecule's connectivity and functional groups. researchgate.net

For this compound, the molecular ion (m/z 202.1461 for the ³⁵Cl isotope) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Likely fragmentation pathways for a chloroalkene of this nature would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 167.1794.

Allylic cleavage: Cleavage of the C-C bond adjacent to the double bond is a common fragmentation pathway for alkenes. youtube.com This could lead to the formation of various carbocation fragments.

Cleavage at the highly substituted carbon atoms: The quaternary carbons at positions 5 and 7 are points of potential fragmentation, leading to the loss of tert-butyl groups or related fragments.

McLafferty rearrangement: While less common for simple alkenes, the presence of the chlorine atom might influence rearrangement pathways.

By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound. nih.gov

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound ([C₁₂H₂₃³⁵Cl]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 202.1461 | [C₁₂H₂₃]⁺ | •Cl | 167.1794 |

| 202.1461 | [C₈H₁₅]⁺ | C₄H₈Cl | 111.1168 |

| 202.1461 | [C₄H₈Cl]⁺ | C₈H₁₅ | 91.0314 |

Deconvolution of Mass Spectra in Reaction Monitoring

During the synthesis of this compound, it is crucial to monitor the reaction progress to ensure optimal yield and purity. Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used for this purpose. However, the resulting mass spectra can be complex, containing signals from the starting materials, intermediates, the final product, and any byproducts.

Deconvolution is a mathematical process used to separate the overlapping mass spectra of different components in a mixture. nih.govresearchgate.netnih.gov This is particularly important when dealing with compounds that have similar retention times in chromatography. For the reaction mixture leading to this compound, deconvolution algorithms could be applied to the raw data to:

Identify the mass spectrum of each individual component.

Determine the relative abundance of each species over time.

Monitor the disappearance of reactants and the appearance of the product.

This would allow for a more accurate determination of reaction kinetics and the identification of any potential side reactions, leading to a more efficient and controlled synthesis. amazonaws.com

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination (If Chiral Derivatives are Formed)

While this compound itself is not chiral, if it were to be used as a precursor in the synthesis of a chiral molecule, chiroptical spectroscopy would be essential for determining the absolute configuration of the resulting stereoisomers. nih.govmdpi.com Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential interaction of left and right circularly polarized light with a chiral molecule. saschirality.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. nih.govresearchgate.net By comparing the experimental VCD spectrum of a chiral derivative with the spectrum predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously determined. cam.ac.uk

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. encyclopedia.pub For ECD to be effective, the molecule must contain a chromophore that absorbs in the UV-Vis region. nih.gov Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the assignment of the absolute configuration. nih.govmtoz-biolabs.com

The choice between VCD and ECD would depend on the specific structural features of the chiral derivative. If the molecule lacks a strong UV-Vis chromophore, VCD would be the more suitable technique.

Application of 1 Chloro 5,5,7,7 Tetramethyl 2 Octene As a Synthetic Building Block and Precursor

Synthesis of Complex Organic Architectures

The distinct structural features of 1-Chloro-5,5,7,7-tetramethyl-2-octene make it a valuable intermediate for the synthesis of more elaborate molecules. ontosight.ai Its bifunctional nature, possessing both an alkene and a halide, allows for a variety of chemical transformations.

Precursor for Further Functionalization of Alkenes and Halides

The presence of both a double bond and a chlorine atom in this compound opens avenues for a wide array of functionalization reactions. The alkene moiety can undergo typical electrophilic additions, cycloadditions, and metathesis reactions, while the allylic chloride is susceptible to nucleophilic substitution. This dual reactivity allows for the sequential or simultaneous introduction of various functional groups, leading to the generation of highly substituted and complex molecular frameworks.

For instance, the double bond can be targeted for epoxidation, dihydroxylation, or hydroboration-oxidation to introduce oxygen-containing functionalities. Concurrently, the chloride can be displaced by a range of nucleophiles, such as amines, alkoxides, and carbanions, to introduce nitrogen, oxygen, or carbon-based substituents. This orthogonal reactivity is a key feature that underscores its utility as a versatile synthetic precursor.

Role in the Construction of Octene-Based Skeletons

The eight-carbon backbone of this compound serves as a foundational scaffold for the construction of molecules containing a substituted octene core. ontosight.ai The bulky 5,5,7,7-tetramethyl substitution pattern imparts significant steric hindrance, which can influence the stereochemical outcome of reactions at the double bond and the allylic position. This steric control can be strategically exploited to achieve desired diastereoselectivities in the synthesis of complex natural products and their analogues.

Furthermore, the octene skeleton can be elaborated through various carbon-carbon bond-forming reactions, such as cross-coupling reactions at the allylic chloride position or metathesis reactions involving the double bond. These strategies enable the extension and diversification of the carbon framework, leading to the assembly of intricate molecular architectures with a defined octene substructure.

Polymerization Reactions and Material Science Precursors (Focus on Polymerization Mechanisms)

The olefinic nature of this compound makes it a potential monomer for polymerization reactions, offering a route to novel polymeric materials with tailored properties. ontosight.ai The presence of the chlorine atom can influence the polymerization mechanism and the characteristics of the resulting polymer.

Living Polymerization of Chlorinated Olefins

While specific studies on the living polymerization of this compound are not extensively documented, the general principles of living polymerization of chlorinated olefins can be considered. Living polymerization techniques, such as certain types of cationic or radical polymerization, allow for precise control over the polymer's molecular weight, architecture, and functionality.

In the context of a chlorinated olefin like this compound, a living cationic polymerization could potentially be initiated from the double bond, with the electron-withdrawing effect of the chlorine atom influencing the stability of the propagating carbocationic species. The steric bulk of the tetramethyl groups would also play a crucial role in the polymerization kinetics and the stereoregularity of the resulting polymer chain.

Copolymerization Strategies with Other Monomers

Copolymerization of this compound with other vinyl or olefinic monomers presents an opportunity to create a diverse range of copolymers with tunable properties. By incorporating this chlorinated monomer into a polymer chain, specific functionalities can be introduced. The chlorine atoms along the polymer backbone can serve as handles for post-polymerization modification, allowing for the grafting of side chains or the introduction of other functional groups.

The reactivity ratios of this compound with various comonomers would determine the distribution of the monomer units within the copolymer, leading to random, alternating, or block-like architectures. The choice of comonomer and polymerization conditions would ultimately dictate the final properties of the material, such as its thermal stability, solubility, and mechanical strength.

Asymmetric Synthesis Using this compound Derivatives

The development of chiral derivatives of this compound holds potential for applications in asymmetric synthesis. By introducing chirality into the molecule, either through enantioselective synthesis of the compound itself or by derivatization with a chiral auxiliary, it can be employed as a chiral building block or a precursor to chiral ligands and catalysts.

Chiral Ligand-Catalyzed Transformations

A thorough review of scientific literature and chemical databases reveals no specific examples or research findings on the use of this compound in chiral ligand-catalyzed transformations. While the field of asymmetric catalysis is extensive, the application of this particular substrate has not been reported.

Table 1: Research Findings on Chiral Ligand-Catalyzed Transformations of this compound

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (% ee) | Yield (%) | Reference |

|---|

Diastereoselective Reactions